molecular formula C8H10N2O2 B11719953 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

Katalognummer: B11719953
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: DUDYFQBZMRLJBH-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid is a compound that belongs to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a but-2-enoic acid moiety attached to a 1-methyl-1H-pyrazol-4-yl group .

Vorbereitungsmethoden

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate to form 1-methyl-1H-pyrazole-4-boronic acid, which is then coupled with but-2-enoic acid under Suzuki-Miyaura cross-coupling conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.

Analyse Chemischer Reaktionen

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be compared with other pyrazole derivatives, such as:

    1-methyl-1H-pyrazole-4-boronic acid: Used in Suzuki-Miyaura cross-coupling reactions.

    3-(5-aminopyrazol-4-yl)but-2-enoic acid: Explored as a precursor in the synthesis of condensed heterocyclic systems.

    4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid: Known for its applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

(E)-3-(1-methylpyrazol-4-yl)but-2-enoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+

InChI-Schlüssel

DUDYFQBZMRLJBH-ZZXKWVIFSA-N

Isomerische SMILES

C/C(=C\C(=O)O)/C1=CN(N=C1)C

Kanonische SMILES

CC(=CC(=O)O)C1=CN(N=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.